molecular formula C6H3ClN2OS B8619086 3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole

3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole

Cat. No.: B8619086
M. Wt: 186.62 g/mol
InChI Key: BWHYDFCTKQECCZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C6H3ClN2OS and its molecular weight is 186.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

3-chloro-4-(furan-2-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C6H3ClN2OS/c7-6-5(8-11-9-6)4-2-1-3-10-4/h1-3H

InChI Key

BWHYDFCTKQECCZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NSN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.85 g (0.00238 mol) of 2-(tributylstannyl)furan and 0.12 g (0.0001 mol) of tetrakis(triphenylphosphine)palladium(0) were added to a solution of 0.33 g (0.00213 mol) of 3,4-dichloro-1,2,5-thiadiazole in 4 mL of toluene under nitrogen and heated at reflux. After 3 and 6 h respectively, 0.04 g (2 times 3.5×10−5 mol) of tetrakis(triphenylphosphine)palladium(0) were added. After 24 h of reflux (quantitative HPLC: 60% of product formed, all the stannane was consumed), the reaction medium was diluted with 5 mL of ethyl acetate and vigorously stirred with 10 mL of a 1M aqueous solution of KF for 2 h. After filtration through celite, the aqueous phase was re-extracted with ethyl acetate, the combined organic phases were dried over magnesium sulfate and concentrated.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Yield
60%

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